molecular formula C20H39O5P B109562 Palmitoyl 3-carbacyclic Phosphatidic Acid CAS No. 476310-22-2

Palmitoyl 3-carbacyclic Phosphatidic Acid

Cat. No.: B109562
CAS No.: 476310-22-2
M. Wt: 390.5 g/mol
InChI Key: LJNWYINJKCNEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl 3-carbacyclic phosphatidic acid is a palmitoylated Carba-like cyclophosphatidic acid and an analog of lysophosphatidic acid. This compound has distinct biological activities compared to lysophosphatidic acid, including the inhibition of RhoA activation and melanoma cell migration .

Biochemical Analysis

Biochemical Properties

Palmitoyl 3-carbacyclic Phosphatidic Acid interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the activation of RhoA, a small GTPase that regulates the actin cytoskeleton in cells . This inhibition can affect the migration of melanoma cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of RhoA . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It inhibits the activation of RhoA, which can lead to changes in gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoyl 3-carbacyclic phosphatidic acid is synthesized through a series of chemical reactions involving the esterification of palmitic acid with a cyclic phosphatidic acid derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Palmitoyl 3-carbacyclic phosphatidic acid undergoes various chemical reactions, including esterification, hydrolysis, and oxidation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities, such as increased inhibition of RhoA activation and melanoma cell migration .

Scientific Research Applications

Palmitoyl 3-carbacyclic phosphatidic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of cyclic phosphatidic acids. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in inhibiting cancer cell migration and metastasis. Additionally, it is used in the development of new drugs and treatments for various diseases .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to palmitoyl 3-carbacyclic phosphatidic acid include other cyclic phosphatidic acid derivatives and lysophosphatidic acid analogs. These compounds share similar structural features and biological activities .

Uniqueness: What sets this compound apart from other similar compounds is its enhanced ability to inhibit RhoA activation and melanoma cell migration. This unique property makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNWYINJKCNEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436485
Record name AGN-PC-0N03WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476310-22-2
Record name AGN-PC-0N03WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 2
Reactant of Route 2
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 3
Reactant of Route 3
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 4
Reactant of Route 4
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 5
Reactant of Route 5
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 6
Reactant of Route 6
Palmitoyl 3-carbacyclic Phosphatidic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.